molecular formula C8H4BrNO B113230 3-Bromo-4-formylbenzonitrile CAS No. 89891-69-0

3-Bromo-4-formylbenzonitrile

Cat. No. B113230
CAS RN: 89891-69-0
M. Wt: 210.03 g/mol
InChI Key: ADHKMYHLJHBOKB-UHFFFAOYSA-N
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Description

3-Bromo-4-formylbenzonitrile is a chemical compound with the molecular formula C8H4BrNO and a molecular weight of 210.03 . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for 3-Bromo-4-formylbenzonitrile is 1S/C8H4BrNO/c9-8-3-6(4-10)1-2-7(8)5-11/h1-3,5H . This code provides a specific identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

3-Bromo-4-formylbenzonitrile is a solid substance . It is stored in an inert atmosphere at temperatures between 2-8°C . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and density were not available in the retrieved data.

Scientific Research Applications

Herbicide Resistance in Transgenic Plants

A significant application of a related compound, bromoxynil (3,5-dibromo-4-hydroxybenzonitrile), is in developing herbicide resistance in transgenic plants. A specific gene, bxn, from Klebsiella ozaenae, was introduced into plants, enabling them to convert bromoxynil to a less harmful metabolite, thereby conferring resistance to the herbicide (Stalker, McBride, & Malyj, 1988).

Synthesis and Chemical Transformations

3-Bromo-4-formylbenzonitrile and related compounds are often used in the synthesis of various organic compounds. For instance, a scalable synthesis of 2-bromo-3-fluorobenzonitrile was developed, showcasing the transformational flexibility of these compounds in organic chemistry (Szumigala, Devine, Gauthier, & Volante, 2004).

Experimental and Theoretical Spectroscopic Investigations

Experimental and theoretical studies, such as those on 4-Bromo-3-methylbenzonitrile, provide insight into the electronic structure and vibrational properties of halogenated benzonitriles, including 3-Bromo-4-formylbenzonitrile. These studies help in understanding the molecular geometry and the behavior of these compounds under various conditions (Shajikumar & Raman, 2018).

Synthesis of Precursors for Medical Imaging

Compounds like 3-Bromo-4-formylbenzonitrile serve as precursors in the synthesis of radioligands for Positron Emission Tomography (PET), a technique widely used in medical imaging. An example is the synthesis of a specific precursor for the PET radioligand [18F]SP203 (Gopinathan, Jin, & Rehder, 2009).

Biotransformation in Environmental Science

The biotransformation of halogenated benzonitriles, such as bromoxynil, under various anaerobic conditions, provides critical insights into environmental science and the degradation of herbicides in ecosystems (Knight, Berman, & Häggblom, 2003).

Crystal Engineering and Material Science

The study of halogenated benzonitriles contributes to crystal engineering and material science. For instance, the research into the isostructures and solvates of dihalo-hydroxybenzonitriles helps in understanding molecular interactions and crystal formation, which is applicable to compounds like 3-Bromo-4-formylbenzonitrile (Britton, 2006).

Safety And Hazards

The compound has been classified with the signal word 'Warning’ . It has the hazard statement H302, indicating that it may be harmful if swallowed . Precautionary measures include avoiding contact with skin and eyes, and not breathing dust/fume/gas/mist/vapours/spray .

properties

IUPAC Name

3-bromo-4-formylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrNO/c9-8-3-6(4-10)1-2-7(8)5-11/h1-3,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADHKMYHLJHBOKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10608253
Record name 3-Bromo-4-formylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10608253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-formylbenzonitrile

CAS RN

89891-69-0
Record name 3-Bromo-4-formylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10608253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-4-formylbenzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
C Ball - 2014 - ora.ox.ac.uk
A number of privileged starting materials based on aryl halide frameworks have emerged that allow access to a variety of different heterocyclic scaffolds through judicious choice of …
Number of citations: 2 ora.ox.ac.uk
J Hrušák - 2022 - dspace.cuni.cz
… Then, 3‐bromo4‐formylbenzonitrile 17 (555 µmol, 117 mg, 1.2 eq.) was added in 1.9 mL of toluene. The reaction mixture was heated to 80 C and was left to stir for 17 h. Then, the …
Number of citations: 0 dspace.cuni.cz

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